2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine
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Overview
Description
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrimidine with a piperidine-thiol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine
- 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole
- 2-thio-containing pyrimidines
Uniqueness
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C11H17N3S |
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Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C11H17N3S/c1-5-13-11(14-6-1)15-9-4-10-2-7-12-8-3-10/h1,5-6,10,12H,2-4,7-9H2 |
InChI Key |
YCYWHOHINUYDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=NC=CC=N2 |
Origin of Product |
United States |
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